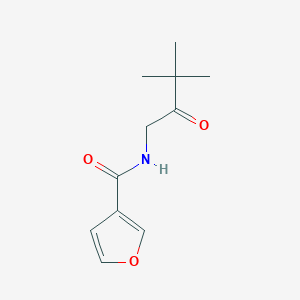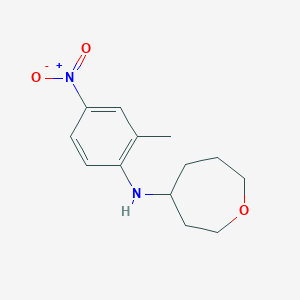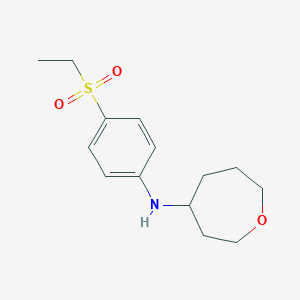![molecular formula C12H15N5O B7595795 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7595795.png)
2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an essential enzyme in the B-cell receptor (BCR) signaling pathway, which is a critical pathway for the development and survival of B-cells. Inhibiting BTK has shown potential in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM).
Mécanisme D'action
2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide selectively binds to the ATP-binding site of BTK and inhibits its activity. BTK is a critical enzyme in the BCR signaling pathway, which is essential for B-cell development and survival. Inhibition of BTK leads to decreased activation of downstream signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, resulting in decreased cell proliferation and increased apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide has been shown to have potent and selective inhibitory activity against BTK in vitro and in vivo. In preclinical studies, 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide has demonstrated efficacy in inhibiting tumor growth in xenograft models of CLL, MCL, and WM. 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide has also been shown to have minimal off-target effects on other kinases, indicating its selectivity for BTK.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide has also shown efficacy in preclinical models of B-cell malignancies, indicating its potential as a therapeutic agent. However, one limitation of 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
Future research on 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide could focus on its potential as a combination therapy with other agents, such as monoclonal antibodies or chemotherapy drugs, in the treatment of B-cell malignancies. Additionally, further studies could investigate the potential of 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide in other BTK-mediated diseases, such as autoimmune disorders or graft-versus-host disease. Finally, the development of 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide analogs with improved pharmacokinetic properties could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide involves several steps, starting from the reaction of 3-cyanopyridine-2-carboxylic acid with 1,2-diaminopropane to form the intermediate 4-(3-cyanopyridin-2-yl)piperazine-1-carboxamide. This intermediate is then reacted with acetic anhydride to obtain the final product, 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide.
Applications De Recherche Scientifique
2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. In vitro studies have demonstrated that 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell lines. In vivo studies have shown that 2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide inhibits tumor growth in xenograft models of CLL, MCL, and WM.
Propriétés
IUPAC Name |
2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c13-8-10-2-1-3-15-12(10)17-6-4-16(5-7-17)9-11(14)18/h1-3H,4-7,9H2,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVKVTRXIOPBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)


![3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide](/img/structure/B7595757.png)
![2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine](/img/structure/B7595760.png)
![N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine](/img/structure/B7595762.png)


![N-[(2-methylphenyl)methyl]oxepan-4-amine](/img/structure/B7595779.png)

![4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B7595804.png)